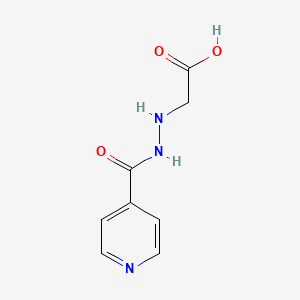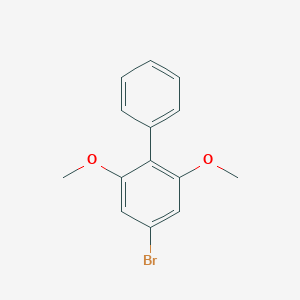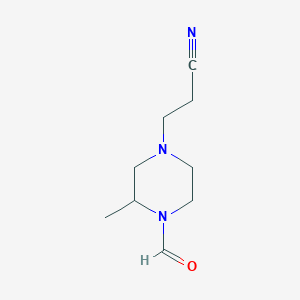
3-(4-Formyl-3-methylpiperazin-1-YL)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Formyl-3-methylpiperazin-1-yl)propanenitrile is a chemical compound with a complex structure that includes a piperazine ring substituted with a formyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-3-methylpiperazin-1-yl)propanenitrile typically involves the reaction of 3-methylpiperazine with a suitable formylating agent, followed by the introduction of the nitrile group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Formyl-3-methylpiperazin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: 3-(4-Carboxy-3-methylpiperazin-1-yl)propanenitrile.
Reduction: 3-(4-Formyl-3-methylpiperazin-1-yl)propanamine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Formyl-3-methylpiperazin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Formyl-3-methylpiperazin-1-yl)propanenitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitrile group can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Formylpiperazin-1-yl)propanenitrile
- 3-(4-Methylpiperazin-1-yl)propanenitrile
- 3-(4-Formyl-3-ethylpiperazin-1-yl)propanenitrile
Uniqueness
3-(4-Formyl-3-methylpiperazin-1-yl)propanenitrile is unique due to the presence of both a formyl and a nitrile group on the piperazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
90768-57-3 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(4-formyl-3-methylpiperazin-1-yl)propanenitrile |
InChI |
InChI=1S/C9H15N3O/c1-9-7-11(4-2-3-10)5-6-12(9)8-13/h8-9H,2,4-7H2,1H3 |
InChI Key |
OMZLYUXDNUTXRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C=O)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13962742.png)
![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)
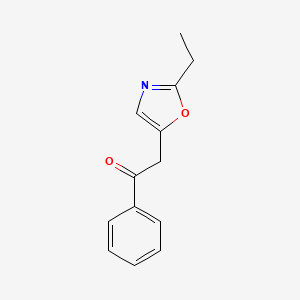
![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
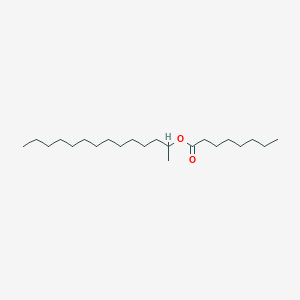
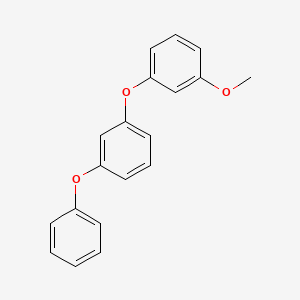
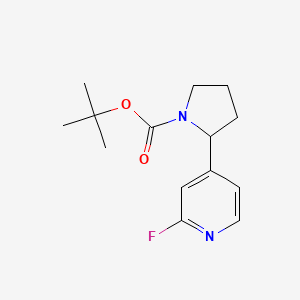
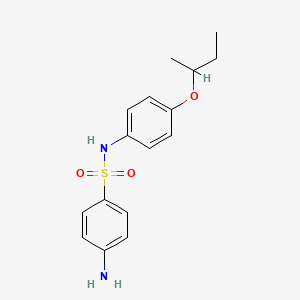
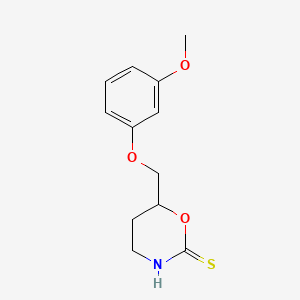
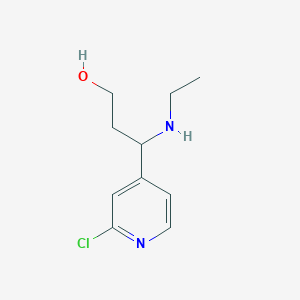

![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
